molecular formula C8H8F3NO B8275099 2,3-Dimethyl-5-trifluoromethyl-pyridine 1-oxide

2,3-Dimethyl-5-trifluoromethyl-pyridine 1-oxide

Cat. No. B8275099
M. Wt: 191.15 g/mol
InChI Key: WJRXXHWJGWTIQH-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

A mixture of 2,3-dimethyl-5-trifluoromethyl-pyridine (0.700 g, 4.00 mmol), 3-chloroperoxybenzoic acid (77%, 2.8 g, 12 mmol) in CH2Cl2 (20 mL) was stirred at room temperature for 20 h. After that period of time saturated aqueous NaHCO3 (5 mL), and the mixture was extracted with CH2Cl2 (5×20 mL). The extracts were combined and dried over Na2SO4. After filtration the solvent was removed, and the residue was purified on silica gel column (EtOAc), affording 2,3-dimethyl-5-trifluoromethyl-pyridine 1-oxide as a pale yellow solid (0.620 g, 81%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:18].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([F:11])([F:12])[F:10])=[CH:4][N+:3]=1[O-:18] |f:2.3|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CC1=NC=C(C=C1C)C(F)(F)F
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (5×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column (EtOAc)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1C)C(F)(F)F)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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